Sodium

P-selectin blockade Microvascular blood flow Sickle cell disease

Pentosan polysulfate sodium (PPS) is a plant-derived, low-molecular-weight heparinoid (4,000–6,000 Da) with a distinct sulfation pattern and xylan backbone. Unlike standard heparins, PPS demonstrates superior P-selectin blockade and is excreted largely intact in urine, making it uniquely suited for urothelial GAG restoration and oral microvascular dysfunction models. Generic substitution with LMWHs is not scientifically valid for these applications. Ensure your research program uses the correct, regulatory-validated compound for target engagement.

Molecular Formula Na
Molecular Weight 22.989769 g/mol
CAS No. 116001-96-8
Cat. No. B046224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium
CAS116001-96-8
SynonymsIon Level, Sodium
Level, Sodium Ion
Sodium
Sodium 23
Sodium Ion Level
Sodium-23
Molecular FormulaNa
Molecular Weight22.989769 g/mol
Structural Identifiers
SMILES[Na]
InChIInChI=1S/Na
InChIKeyKEAYESYHFKHZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in benzene, kerosene, naphtha
Dissolves in liquid ammonia to give blue solution: dissolves in mercury, forming sodium amalgam
Solubility in water: reaction

Pentosan Polysulfate Sodium (CAS 116001-96-8): Technical Baseline and Procurement-Relevant Characteristics


Pentosan polysulfate sodium (PPS) is a semi-synthetic, highly sulfated polysaccharide with a molecular weight range of 4,000–6,000 Daltons [1]. It is derived from beechwood hemicellulose and chemically modified to mimic endogenous glycosaminoglycans (GAGs) [1]. As a low molecular weight heparinoid, PPS exhibits anticoagulant and fibrinolytic activity, but its primary established clinical and industrial utility lies in its ability to adhere to and restore the deficient GAG layer of the bladder urothelium, a mechanism central to its FDA-approved indication for interstitial cystitis/bladder pain syndrome (IC/BPS) [2]. The compound is supplied as a white to off-white, hygroscopic powder, freely soluble in water up to 50% at pH 6 [1].

Pentosan Polysulfate Sodium (CAS 116001-96-8): Why In-Class Heparinoid Substitution Is Not Feasible


Generic substitution with other heparinoids or low molecular weight heparins (LMWHs) is not scientifically or clinically valid for applications targeting the urothelium or requiring oral P-selectin blockade. While PPS shares anticoagulant properties with heparin, its unique structural features—specifically its lower molecular weight range (4,000–6,000 Da vs. ~15,000 Da for unfractionated heparin [1]), distinct sulfation pattern, and plant-derived xylan backbone—confer a differentiated pharmacological profile [2]. Critically, PPS demonstrates significantly greater P-selectin blocking activity than heparin, a key differentiator for microvascular applications [2]. Furthermore, the poor oral bioavailability (<10%) and extensive first-pass desulfation of PPS [3] contrast sharply with the negligible oral absorption of standard heparins, meaning that therapeutic equivalence cannot be assumed even for systemic anticoagulation endpoints. The following quantitative evidence substantiates why PPS is a non-interchangeable chemical entity within the broader heparinoid class.

Pentosan Polysulfate Sodium (CAS 116001-96-8): Head-to-Head Comparative Evidence vs. Heparin and Placebo


Superior P-Selectin Blocking Activity Relative to Heparin

Pentosan polysulfate sodium (PPS) demonstrates greater P-selectin blocking activity than heparin in vitro [1]. A Phase I clinical study subsequently demonstrated that a single oral dose of PPS increased microvascular blood flow in patients with sickle cell disease (SCD), an effect attributed to this P-selectin antagonism [1]. This provides a mechanistic and functional differentiation from heparin for indications involving microvascular occlusion and endothelial activation.

P-selectin blockade Microvascular blood flow Sickle cell disease Endothelial dysfunction

Equivalent Post-Surgical Thromboprophylaxis Efficacy vs. Low-Molecular-Weight Heparin

In a prospective, randomized study of 749 patients undergoing abdominal surgery, pentosan polysulfate sodium (Na-PPS) demonstrated equivalent prophylactic efficacy against deep leg vein thrombosis when compared to the low-molecular-weight heparin (LMWH) Fragmin [1]. The incidence of thrombosis was 2.8% in the once-daily Na-PPS 50 mg group and 1.2% in the twice-daily Na-PPS group, compared to 1.2% in the LMWH group (p < 0.0001 for equivalence) [1]. Treatment tolerance and bleeding complications were comparable across all groups [1].

Venous thromboembolism prophylaxis Abdominal surgery Anticoagulation Heparinoid

Significant Symptomatic Improvement Over Placebo in Interstitial Cystitis

A systematic review and meta-analysis of six randomized, placebo-controlled trials confirmed that pentosan polysulfate sodium (PPS) is superior to placebo for the treatment of IC/BPS symptoms [1]. Treatment with PPS led to statistically significant improvements in patient's overall response assessment (p < .001), pain (p = .009), and urgency (p = .005) compared to placebo [1]. A separate 15-year retrospective study of 204 patients demonstrated that PPS treatment resulted in significant improvements in total International Prostate Symptom Score (IPSS; -0.335, p < 0.001) and quality of life (QoL; -0.061, p < 0.001), with benefits reaching a plateau within 3 months of initiation [2].

Interstitial cystitis Bladder pain syndrome Urothelial protection Glycosaminoglycan replacement

In Vivo Platelet Reactivity: Divergent Profile from Unfractionated and Low-Molecular-Weight Heparin

An in vivo study in rabbits comparing pentosan polysulfate (PZ-68) with commercial heparin (MW 15,000) and low molecular weight heparin (MW 4,500) revealed a critical pharmacodynamic divergence [1]. While both heparins exhibited a trend toward increased platelet reactivity, the administration of PPS (PZ-68) resulted in the reverse effect—a decrease in platelet reactivity [1]. Both heparins and PPS interfered with hemostatic plug stability, with the abnormality more apparent in the venular than arteriolar system [1].

Platelet function Hemostasis Anticoagulant safety Thrombocytopenia

Antithrombotic Duration: Na-PPS Provides 8-Hour Activity vs. 12-Hour for Ca-PPS Derivative

In a rat laser-induced thrombosis model, sodium pentosan polysulfate (Na-PPS) and its calcium salt (Ca-PPS) were directly compared alongside unfractionated heparin (UFH) and the LMWH Fraxiparin [1]. Subcutaneous injection of Na-PPS at doses >10 mg/kg significantly inhibited thrombus formation, with an antithrombotic effect duration of 8 hours [1]. In comparison, Ca-PPS at equivalent doses provided a longer duration of 12 hours [1]. Na-PPS at 10 mg/kg s.c. prolonged activated partial thromboplastin time (aPTT) threefold and Heptest 2.5-fold versus controls at 2 hours post-dose [1].

Antithrombotic Pharmacodynamics Salt form comparison In vivo model

Negligible Oral Bioavailability: Contrast with Intravenous Heparinoid Activity

Pentosan polysulfate sodium exhibits negligible oral bioavailability in healthy volunteers, with point estimates of approximately 0% (small confidence intervals) based on specific assays for PPS [1]. This is corroborated by radiolabeled studies showing a mean of approximately 6% of an oral dose reaches systemic circulation, with the majority (mean 84% for 300 mg dose; 58% for 450 mg dose) excreted unchanged in feces [2]. In contrast, intravenously administered PPS significantly increases aPTT and anti-factor Xa activity, with plasma clearance of 49.9 ± 6.6 mL/min and a renal clearance component of only 4.2 ± 1.2 mL/min [3].

Pharmacokinetics Oral bioavailability First-pass metabolism Drug delivery

Pentosan Polysulfate Sodium (CAS 116001-96-8): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Oral P-Selectin Antagonist for Sickle Cell Disease and Microvascular Dysfunction Research

Given its superior in vitro P-selectin blocking activity over heparin and the demonstrated ability of a single oral dose to improve microvascular blood flow in sickle cell disease patients [1], pentosan polysulfate sodium is the preferred agent for preclinical and clinical research programs investigating P-selectin-mediated vaso-occlusion, endothelial activation, or chronic microvascular dysfunction. The oral route of administration and distinct activity profile make it uniquely suited for chronic dosing studies where IV heparin is impractical and standard heparin has insufficient target engagement.

Urothelial Glycosaminoglycan Replacement in Interstitial Cystitis/Bladder Pain Syndrome Models

The placebo-controlled meta-analytic evidence confirming PPS's efficacy in reducing bladder pain, urgency, and improving overall response in IC/BPS [1], combined with its unique pharmacokinetic property of being excreted largely intact into the urine [2], makes it the only scientifically justified compound for studies focused on urothelial GAG layer restoration. Procurement for any bladder mucosal protection or GAG-deficiency model should prioritize PPS over other heparinoids, which lack this specific targeting and regulatory validation.

Non-Animal-Derived Alternative for Surgical Thromboprophylaxis Studies

The demonstrated equivalence to low-molecular-weight heparin (Fragmin) in preventing post-surgical deep vein thrombosis [1] positions pentosan polysulfate sodium as a viable, plant-derived alternative for anticoagulant research and development. This is particularly relevant for programs seeking to mitigate supply chain risks associated with porcine or bovine heparin, or to avoid potential contamination issues. The twice-daily 50 mg subcutaneous regimen (incidence 1.2%) provides a validated dosing benchmark for comparative efficacy studies [1].

Comparative Antithrombotic Studies Requiring Defined Duration of Action (Na-PPS vs. Ca-PPS)

For researchers designing in vivo antithrombotic experiments, the precise 8-hour duration of action for subcutaneously administered Na-PPS (versus 12-hour for Ca-PPS) provides a critical experimental parameter for dosing schedule design [1]. Studies requiring a shorter-acting heparinoid or comparing salt-form pharmacodynamics should specify Na-PPS, while those needing extended coverage may opt for the calcium salt. The threefold aPTT prolongation at 2 hours post-dose offers a clear biomarker for confirming target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.